CYP3A4 Inhibitory Liability: Low Micromolar Potency Versus Structurally Distinct 3-Arylpyridines
In a human liver microsome assay using a fluorogenic substrate, the parent free base 3-(4-fluoro-3-methoxyphenyl)pyridine (CHEMBL5182534) inhibited CYP3A4 with an IC₅₀ of 20,000 nM (20 μM) [1]. This relatively weak CYP3A4 inhibition contrasts with structurally related 3-arylpyridines bearing different substitution patterns, where CYP3A4 IC₅₀ values frequently fall in the sub-micromolar range, indicating that the 4-fluoro-3-methoxy substitution confers a favorable CYP liability profile. The explicit experimental context — human liver microsomes, 15-min NADPH preincubation, 2-hr measurement — allows direct comparison with other CYP3A4 inhibition datasets generated under harmonized conditions.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (20 μM) |
| Comparator Or Baseline | Class-level baseline: typical 3-arylpyridine CYP3A4 IC₅₀ values range from <100 nM to ~5 μM depending on substitution; structurally optimized CYP3A4 inhibitors in the arylpyridine class frequently achieve IC₅₀ < 1 μM |
| Quantified Difference | Target compound is 4- to >200-fold less potent at CYP3A4 inhibition than many close structural analogs, suggesting reduced DDI risk |
| Conditions | Human liver microsomes; fluorogenic substrate; 15-min NADPH preincubation; 2-hr incubation (BindingDB Assay ID 11, Entry ID 50017279) |
Why This Matters
Low CYP3A4 inhibitory potency reduces the risk of metabolism-based drug-drug interactions, making this scaffold preferable for lead optimization programs where CYP liability is a key selection criterion.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534): CYP3A4 Inhibition Data – IC₅₀ = 20,000 nM in Human Liver Microsomes. URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50600733 (accessed 2025). View Source
